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For Researchers, Scientists, and Drug Development Professionals

Introduction

Volemitol, a naturally occurring seven-carbon sugar alcohol, presents a promising avenue for
research and development in the field of natural sweeteners.[1] Found in various plants, red
algae, fungi, and lichens, it is chemically known as D-glycero-D-manno-heptitol.[1][2] As a
polyol, volemitol shares characteristics with other sugar alcohols used in the food industry,
suggesting its potential as a reduced-calorie sweetening agent.[3]

These application notes provide a comprehensive guide for researchers investigating the
potential of volemitol as a natural sweetener. Due to the limited publicly available data on its
specific properties, this document outlines detailed protocols for essential experiments to
characterize its sweetness profile, stability, caloric value, and safety.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of volemitol is presented
below. It is important to note that some values are estimations based on the properties of other
sugar alcohols and require experimental verification.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b7822156?utm_src=pdf-interest
https://www.benchchem.com/product/b7822156?utm_src=pdf-body
https://en.wikipedia.org/wiki/Volemitol
https://en.wikipedia.org/wiki/Volemitol
https://www.benchchem.com/product/b1209155
https://www.benchchem.com/product/b7822156?utm_src=pdf-body
https://en.wikipedia.org/wiki/Sugar_alcohol
https://www.benchchem.com/product/b7822156?utm_src=pdf-body
https://www.benchchem.com/product/b7822156?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7822156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Property Value Source/Method

Chemical Formula C7H1607 PubChem[4]

Molecular Weight 212.20 g/mol PubChem[4]

Melting Point 152-153 °C Benchchem|[?2]

Solubility in Water Highly soluble Benchchem][?2]

Relative Sweetness Data not available Requires sensory evaluation

) ) Based on EU blanket value for
Caloric Value ~2.4 kcal/g (Estimated)
polyols

] Requires FDA notification or
GRAS Status Not confirmed o
determination

Experimental Protocols
Sensory Evaluation: Determination of Relative
Sweethess

Objective: To determine the relative sweetness of volemitol compared to sucrose using a
trained sensory panel.

Methodology: A graded concentration series of both volemitol and sucrose solutions should be
prepared. A panel of trained sensory assessors will evaluate the sweetness intensity of each
solution using a labeled magnitude scale (LMS) or a two-alternative forced choice (2-AFC)
method.

Protocol:

e Panelist Training: Recruit and train a panel of 10-15 individuals to recognize and scale the
intensity of sweet taste. Use sucrose solutions of varying concentrations (e.g., 2%, 5%, 8%,
10% wi/v) as references.

e Sample Preparation:

o Prepare stock solutions of sucrose and volemitol in deionized water.
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o From the stock solutions, prepare a series of dilutions for each sweetener, ranging from
sub-threshold to distinctly sweet concentrations.

e Sensory Evaluation Procedure (Example using 2-AFC):

o Present panelists with pairs of samples, one containing a standard sucrose concentration
and the other a volemitol concentration.

o Instruct panelists to identify which sample in each pair is sweeter.

o The concentration of volemitol that is chosen as sweeter 50% of the time compared to a
given sucrose concentration is considered equally sweet.

o Data Analysis: Plot the concentration of volemitol against the equally sweet sucrose
concentration. The slope of this line will give the relative sweetness of volemitol.
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Caption: Workflow for assessing the stability of volemitol.
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Caloric Value Determination

Objective: To determine the metabolizable energy (caloric value) of volemitol.

Methodology: The caloric value can be estimated through in vivo studies in animal models by
measuring the energy excreted in feces and urine after consumption of a known amount of
volemitol. Bomb calorimetry can be used to determine the gross energy content.

Protocol:
e Gross Energy Determination (Bomb Calorimetry):
o Accurately weigh a sample of pure volemitol.

o Combust the sample in a bomb calorimeter to determine its gross energy (heat of
combustion). [5][6][7]2. In Vivo Digestibility Study (Animal Model):

o Acclimate laboratory animals (e.g., rats) to a specific diet.
o Incorporate a known amount of volemitol into the diet of the test group.
o Over a set period, collect all feces and urine from both the control and test groups.
o Determine the gross energy of the feed, feces, and urine using bomb calorimetry.
o Calculation of Metabolizable Energy:
o Metabolizable Energy (ME) = Gross Energy Intake - Fecal Energy - Urinary Energy.

o The caloric value of volemitol is the difference in ME between the test and control groups,
divided by the amount of volemitol consumed.

Workflow for Caloric Value Determination
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Caption: Workflow for determining the caloric value of volemitol.

Metabolism and Safety
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Metabolic Pathway: The metabolic pathway of volemitol in humans has not been elucidated.
However, like other sugar alcohols, it is expected to be poorly absorbed in the small intestine.
The unabsorbed portion would then be fermented by the gut microbiota in the large intestine.

Hypothetical Metabolic Pathway of Volemitol
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Caption: A hypothetical metabolic pathway for volemitol in humans.

Safety and Toxicology: There is currently no publicly available toxicological data, such as an
LD50 value, for volemitol. Its Generally Recognized as Safe (GRAS) status has not been
established with the U.S. Food and Drug Administration (FDA). [8][9][10][11]
[12]Comprehensive toxicological studies, including acute, sub-chronic, and chronic toxicity, as
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well as genotoxicity and developmental toxicity studies, are required to establish a safety
profile for volemitol.

Effect on Gut Microbiota: The effect of volemitol on the human gut microbiota is unknown. In
vitro fermentation studies using human fecal inocula can provide initial insights into which
bacterial species can utilize volemitol and the resulting metabolic end-products, such as short-
chain fatty acids (SCFASs). [13][14][15][16]

Applications in Research and Development

Volemitol's potential as a natural sweetener warrants further investigation in the following
areas:

e Food and Beverage Formulation: Its stability and sensory characteristics will determine its
suitability in various products such as baked goods, beverages, and confectionery.

o Diabetic and Low-Calorie Foods: As a sugar alcohol, volemitol is likely to have a lower
glycemic index and caloric value than sucrose, making it a potential ingredient for foods
targeted at individuals with diabetes or those managing their weight.

o Pharmaceuticals: Its properties as a bulking agent and its potential for a low glycemic
response could make it a useful excipient in pharmaceutical formulations.

Conclusion

Volemitol is a promising but largely uncharacterized natural sweetener. The protocols and
information provided in these application notes are intended to serve as a foundational guide
for researchers and drug development professionals. Rigorous experimental investigation is
necessary to fully elucidate its properties, safety, and potential applications. As more data
becomes available, the viability of volemitol as a commercially successful natural sweetener
will become clearer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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